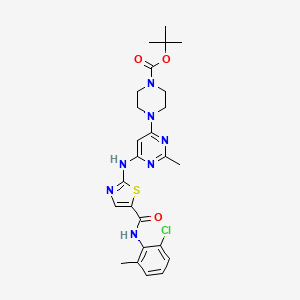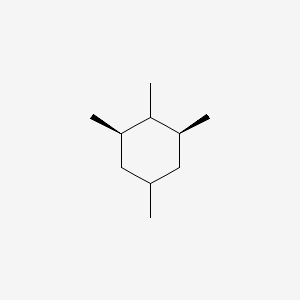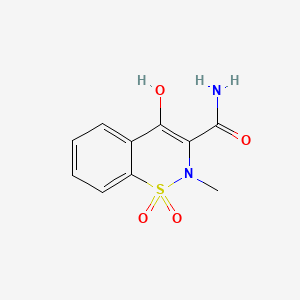
(4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester is a deuterated compound used in various scientific research applications. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This specific compound is notable for its use in studies involving isotopic labeling, which helps in tracing and understanding chemical reactions and biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl imidazolidinecarboxylate and deuterated methyl iodide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride is used to deprotonate the imidazolidinecarboxylate, making it nucleophilic.
Deuteration: The nucleophilic imidazolidinecarboxylate then reacts with deuterated methyl iodide to introduce the deuterium-labeled methyl group.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing automated systems for monitoring and controlling the reaction parameters. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the product.
化学反応の分析
Types of Reactions
(4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl ester group can be substituted with other ester groups or hydrolyzed to form the free acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic hydrolysis can be employed to replace the tert-butyl ester group.
Major Products
The major products formed from these reactions include deuterated derivatives of the original compound, such as deuterated alcohols, acids, and other esters.
科学的研究の応用
Chemistry
In chemistry, (4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester is used as a tracer in reaction mechanisms. The deuterium label helps in studying the pathways and intermediates of chemical reactions, providing insights into reaction kinetics and dynamics.
Biology
In biological research, this compound is used in metabolic studies. The deuterium label allows researchers to track the metabolic fate of the compound in biological systems, helping to understand metabolic pathways and enzyme activities.
Medicine
In medicine, deuterated compounds are explored for their potential therapeutic benefits. The presence of deuterium can alter the metabolic stability and pharmacokinetics of drugs, potentially leading to improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it valuable in the synthesis of specialized polymers and other advanced materials.
作用機序
The mechanism of action of (4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester involves its interaction with specific molecular targets. The deuterium label allows for detailed studies of these interactions, revealing the pathways and mechanisms by which the compound exerts its effects. This can include binding to enzymes, receptors, or other proteins, and influencing their activity or function.
類似化合物との比較
Similar Compounds
(4S)-1-Methyl-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester: The non-deuterated version of the compound.
(4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, Methyl Ester: A similar compound with a different ester group.
(4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, Ethyl Ester: Another ester variant with an ethyl group.
Uniqueness
The uniqueness of (4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester lies in its deuterium label, which provides distinct advantages in research applications. The deuterium atom is heavier than hydrogen, leading to differences in reaction kinetics and stability. This makes the compound particularly useful in studies requiring precise tracking and analysis of chemical and biological processes.
By providing detailed insights into the synthesis, reactions, applications, and mechanisms of action, this article aims to highlight the significance of this compound in various scientific fields.
特性
IUPAC Name |
tert-butyl (4S)-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-7(12)6-5-11(4)8(13)10-6/h6H,5H2,1-4H3,(H,10,13)/t6-/m0/s1/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSLVEQWBDYFQN-BSVLMGGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C(=O)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@H](NC1=O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(5-chloropyridin-2-yl)-7H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B564809.png)
methanone](/img/structure/B564812.png)











